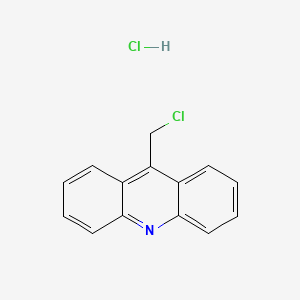
9-(Chloromethyl)acridinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Chloromethyl)acridinehydrochloride is a chemical compound that belongs to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities
Preparation Methods
The synthesis of 9-(Chloromethyl)acridinehydrochloride typically involves the chloromethylation of acridine. One common method includes the reaction of acridine with chloromethyl ether in the presence of a catalyst such as zinc iodide . The reaction conditions usually involve heating the mixture to promote the formation of the chloromethylated product. Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.
Chemical Reactions Analysis
9-(Chloromethyl)acridinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and solvents such as dimethylformamide.
Scientific Research Applications
9-(Chloromethyl)acridinehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(Chloromethyl)acridinehydrochloride primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound’s planar structure allows it to insert itself between DNA base pairs, leading to the inhibition of enzymes like topoisomerase and telomerase . These interactions are crucial for its anticancer properties.
Comparison with Similar Compounds
9-(Chloromethyl)acridinehydrochloride can be compared with other acridine derivatives, such as:
Amsacrine: Another acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer activity, this compound has a triazole ring fused to the acridine core, providing unique properties.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): This compound is in clinical studies for its anticancer properties and has a different substitution pattern on the acridine core.
Properties
Molecular Formula |
C14H11Cl2N |
|---|---|
Molecular Weight |
264.1 g/mol |
IUPAC Name |
9-(chloromethyl)acridine;hydrochloride |
InChI |
InChI=1S/C14H10ClN.ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;/h1-8H,9H2;1H |
InChI Key |
GWNJADIWPSEYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
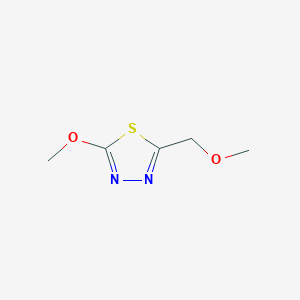
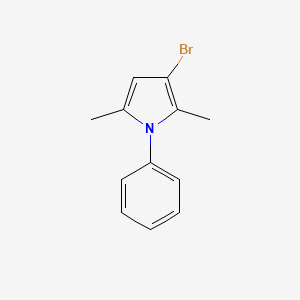
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
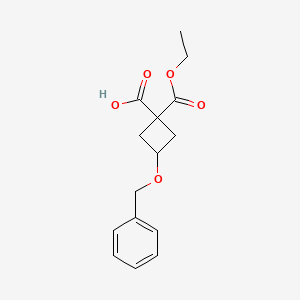
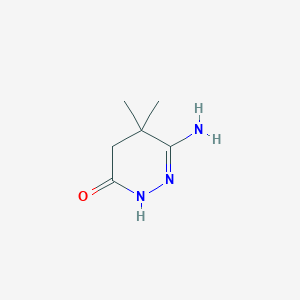
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)

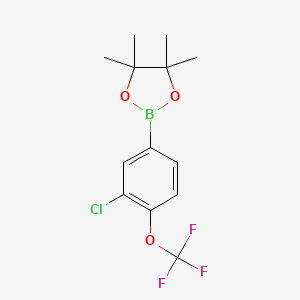
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
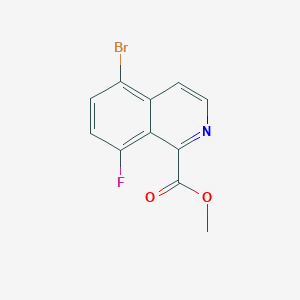
![1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione](/img/structure/B13124609.png)
